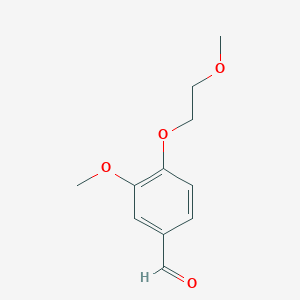

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde

Description

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a 2-methoxyethoxy moiety at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and flavoring agents. Its structure combines electron-donating methoxy and ether groups, enhancing solubility in polar solvents and influencing reactivity in condensation or alkylation reactions .

Properties

IUPAC Name |

3-methoxy-4-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPUZJCDDPDODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-methoxyethanol.

Reaction Conditions: The reaction involves the alkylation of 3-methoxybenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid.

Reduction: 3-Methoxy-4-(2-methoxyethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde has several applications across various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through oxidation, reduction, or substitution reactions.

Biology

- Enzyme-Catalyzed Reactions : The aldehyde group can participate in enzyme-catalyzed reactions, making it useful for studying metabolic pathways involving aldehydes.

- Potential Therapeutic Applications : Due to its ability to form covalent bonds with nucleophilic sites on proteins, it may inhibit enzymatic activity, suggesting potential therapeutic applications in drug development.

Research indicates that 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde exhibits notable biological activities:

- Inhibitory Effects on Kinases : Similar compounds have shown effectiveness in inhibiting protein kinases associated with cancer progression. Studies suggest that this compound could have comparable effects, inducing apoptosis in cancer cells.

- Reactivity with Biological Macromolecules : Investigations reveal that benzaldehyde derivatives can modify protein structures through covalent bonding, which is crucial for understanding their therapeutic potential.

Case Study 1: Inhibition of Protein Kinases

A study focused on structurally similar benzaldehyde derivatives demonstrated their ability to inhibit specific protein kinases involved in cancer cell signaling pathways. These findings suggest that 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde might exhibit similar inhibitory effects, providing a pathway for further investigation into its anticancer properties.

Case Study 2: Reactivity with Amino Acids

Research into the interactions between benzaldehyde derivatives and amino acids revealed that these compounds could modify protein structures through nucleophilic addition reactions. This reactivity is essential for exploring their potential as therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The methoxy and methoxyethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A. Alkoxy Chain Length and Branching

- 3-Methoxy-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde ():

This analog has an extended triethylene glycol-like chain, increasing molecular weight (299.2 g/mol) and hydrophilicity. Its NMR data (δ 9.84 ppm for aldehyde proton) and enhanced cytotoxic activity in PEGylated curcumin derivatives highlight the role of extended ethoxy chains in improving bioavailability .

- 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde ():

The 3-methoxypropoxy group introduces a longer, branched alkoxy chain. This compound is used as a flavoring agent, suggesting increased volatility compared to the target compound. Its applications in organic synthesis emphasize adaptability in introducing diverse functional groups .

B. Electron-Withdrawing vs. Electron-Donating Groups

- 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde ():

The nitro group at the 4-position is strongly electron-withdrawing, reducing electron density on the aromatic ring. This alters reactivity in Schiff base formation and crystal packing (dihedral angle: 3.98° between benzene rings), favoring planar molecular arrangements in solid-state structures .

- 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (): The propargyl ether group introduces an alkyne, enabling click chemistry applications. This compound exhibits antibacterial activity, demonstrating how non-ether substituents can confer biological functionality .

C. Bulky and Protective Substituents

- 3-Methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde (): The tetrahydropyranyl (THP) group acts as a protecting group for phenolic hydroxyls during synthesis. This derivative is a key intermediate in curcumin analogs, underscoring its utility in multi-step organic reactions .

A. Polymer Composites

- 3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde (MB) ():

MB forms epoxy resins (e.g., CF/MB-PACM) with tensile strength (81 MPa) and glass transition temperature (Tg = 172°C) comparable to commercial composites. The epoxide group enables cross-linking, critical for high-performance materials .

- Bis-aldehyde Monomers (): Derivatives like 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde yield poly(azomethines) with electrical conductivity (4.0×10⁻⁵–6.4×10⁻⁵ S cm⁻¹), highlighting the impact of multiple aldehyde groups on conductive polymer design .

B. Pharmaceutical Intermediates

Structural and Spectroscopic Comparisons

Table 1: Key Properties of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde and Analogs

Biological Activity

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula and a molecular weight of 210.23 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and environmental science.

Chemical Structure

The structure of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde includes a benzaldehyde moiety substituted with methoxy and ethoxy groups. The presence of these functional groups influences its reactivity and biological properties.

Antimicrobial Properties

Studies have indicated that compounds similar to 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde exhibit antimicrobial activity. For instance, a related compound, 3-Methoxy-4-prop-2-yn-1-yl-oxybenzaldehyde, demonstrated significant antibacterial effects against various bacterial strains. This suggests that the methoxy and aldehyde functional groups may contribute to the antimicrobial efficacy observed in these compounds .

Antioxidant Activity

Antioxidant properties are vital for combating oxidative stress in biological systems. Research indicates that benzaldehyde derivatives can act as effective antioxidants. The presence of methoxy groups in 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde may enhance its ability to scavenge free radicals, thereby providing protective effects against cellular damage .

Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzaldehyde derivatives, 3-Methoxy-4-prop-2-yn-1-yl-oxybenzaldehyde was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings suggest that structural modifications, such as those present in 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde, may enhance or alter antimicrobial activity .

Case Study 2: Antioxidant Potential

A comparative analysis of antioxidant activities among various methoxylated benzaldehydes showed that compounds with multiple methoxy groups exhibited superior radical scavenging abilities. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where higher concentrations of methoxylated compounds led to increased inhibition of DPPH radical formation .

Research Findings

Recent investigations into the biological activities of benzaldehyde derivatives emphasize the importance of functional group positioning on their efficacy. The presence of methoxyl and ethoxyl groups has been linked to enhanced solubility and bioavailability, which are critical factors for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methoxy-4-(2-methoxyethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or etherification of precursor aldehydes. For example, reacting 4-hydroxy-3-methoxybenzaldehyde with 2-methoxyethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours . Yield optimization requires monitoring via TLC or NMR to minimize side reactions like over-alkylation. Ethanol with catalytic acetic acid is also used for Schiff base formation, as seen in analogous benzaldehyde derivatives .

Q. How can purity and structural integrity be validated during synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR : Confirm substitution patterns (e.g., methoxy and methoxyethoxy groups at C3 and C4) via characteristic chemical shifts (e.g., δ 3.3–3.8 ppm for ether-linked OCH₃) .

- FTIR : Validate aldehyde functionality (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 224.1052 for C₁₁H₁₄O₄) .

Q. What purification strategies are effective for removing by-products like unreacted aldehydes or oligomers?

- Methodology :

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate polar by-products .

- Recrystallization : Ethanol or methanol at low temperatures (<5°C) can isolate crystalline products .

Advanced Research Questions

Q. How do electronic effects of the methoxyethoxy group influence reactivity in subsequent reactions (e.g., Schiff base formation or cyclization)?

- Methodology : Compare reaction kinetics of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde with analogs (e.g., 3,4-dimethoxybenzaldehyde). The electron-donating methoxyethoxy group may increase aldehyde electrophilicity, accelerating nucleophilic additions. Monitor via time-resolved NMR or UV-Vis spectroscopy .

Q. What experimental and computational approaches resolve contradictions in reported solubility or stability data?

- Methodology :

- Experimental : Replicate solubility tests in DMSO, ethanol, and water under controlled humidity/temperature. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Computational : Use DFT calculations (e.g., Gaussian 09) to model solvation energies and identify degradation-prone functional groups (e.g., aldehyde oxidation) .

Q. How can crystallographic data resolve ambiguities in molecular conformation caused by flexible methoxyethoxy chains?

- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mix) and perform X-ray diffraction. Compare with structures like 4-methoxy-3-(methoxymethyl)benzaldehyde (space group P2₁/c, Z = 4) to analyze torsional angles and intermolecular interactions .

Q. What strategies mitigate batch-to-batch variability in biological activity studies (e.g., antimicrobial assays)?

- Methodology :

- Standardization : Use HPLC to ensure ≥98% purity for each batch .

- Positive controls : Compare with structurally validated analogs (e.g., vanillin derivatives) in dose-response assays .

- Statistical analysis : Apply ANOVA to differentiate biological variability from synthetic inconsistency .

Methodological Challenges and Solutions

Q. Why do conflicting reports exist regarding the aldehyde’s stability under basic conditions, and how can this be addressed?

- Analysis : Contradictions arise from varying base strengths (e.g., NaOH vs. K₂CO₃) and reaction times. For example, prolonged exposure to NaOH may degrade the aldehyde via Cannizzaro reactions, while milder bases (e.g., NaHCO₃) preserve integrity .

Q. How can researchers optimize green chemistry metrics (e.g., E-factor) for sustainable synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.